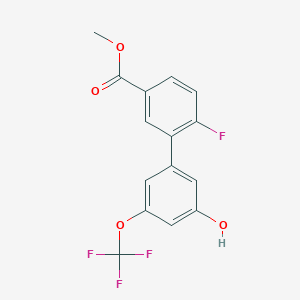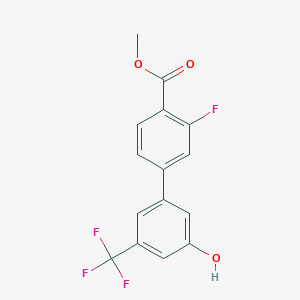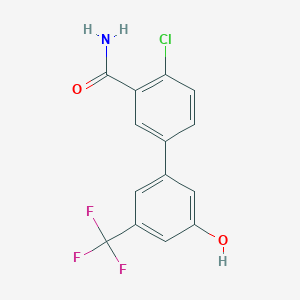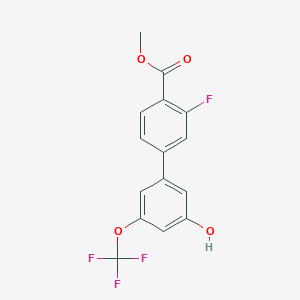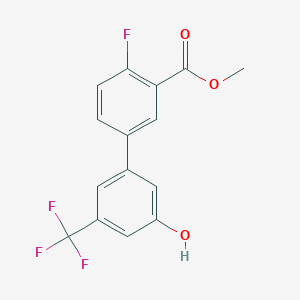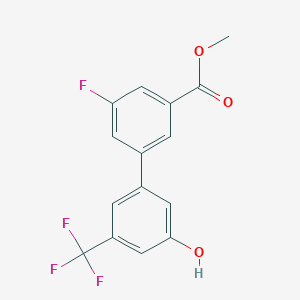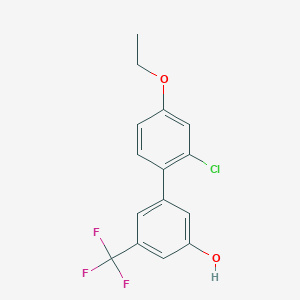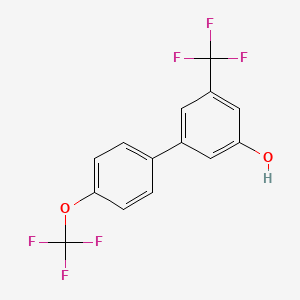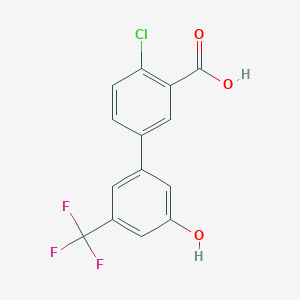
5-(3-Carboxy-4-chlorophenyl)-3-trifluoromethylphenol, 95%
Übersicht
Beschreibung
5-(3-Carboxy-4-chlorophenyl)-3-trifluoromethylphenol, 95%, is a chemical compound with a molecular weight of 341.9 g/mol and a molecular formula of C10H6ClF3O2. This compound is a white solid at room temperature and is soluble in water, methanol, and acetonitrile. It is used in various laboratory experiments and has a wide range of applications in scientific research.
Wirkmechanismus
The mechanism of action of 5-(3-Carboxy-4-chlorophenyl)-3-trifluoromethylphenol, 95%, is not well understood. However, it is known that the compound acts as a fluorescence quencher in biological systems. This means that it can absorb the energy from fluorescent molecules, thus preventing them from emitting light. This property makes the compound useful in biological studies, as it can be used to detect the presence of certain molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Carboxy-4-chlorophenyl)-3-trifluoromethylphenol, 95%, are not well understood. However, the compound has been shown to inhibit the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes. Leukotrienes are inflammatory molecules that are involved in a variety of diseases, including asthma and arthritis. In addition, the compound has been shown to inhibit the HIV-1 protease enzyme, which is involved in the replication of the HIV virus.
Vorteile Und Einschränkungen Für Laborexperimente
5-(3-Carboxy-4-chlorophenyl)-3-trifluoromethylphenol, 95%, has a number of advantages and limitations for use in laboratory experiments. One advantage is that the compound is relatively stable and can be stored for long periods of time without significant degradation. In addition, the compound has a wide range of applications in scientific research and can be used to detect the presence of certain molecules.
However, there are also some limitations to the use of this compound in laboratory experiments. For example, the compound is not very soluble in water and may require the use of solvents such as methanol or acetonitrile for solubility. In addition, the compound is relatively expensive and may require a large quantity for use in laboratory experiments.
Zukünftige Richtungen
The potential future directions for 5-(3-Carboxy-4-chlorophenyl)-3-trifluoromethylphenol, 95%, are numerous. For example, further research could be conducted on the compound’s mechanism of action and its potential therapeutic applications. In addition, the compound could be used in the development of new drugs and agrochemicals. Furthermore, the compound could be used in the synthesis of new fluorescent molecules, which could be used in a variety of biological studies. Finally, the compound could be used in the synthesis of new compounds with potential therapeutic applications.
Synthesemethoden
5-(3-Carboxy-4-chlorophenyl)-3-trifluoromethylphenol, 95%, can be synthesized using a number of different methods. The most common method is to react 4-chloro-3-trifluoromethyl phenol with 3-chloro-4-hydroxybenzoic acid in the presence of a catalyst such as sodium hydroxide. This reaction produces the desired product in 95% yield. Other methods of synthesis include the reaction of 4-chloro-3-trifluoromethyl phenol with 3-chloro-4-hydroxybenzoic acid in the presence of a base such as potassium tert-butoxide, or the reaction of 4-chloro-3-trifluoromethyl phenol with 3-chloro-4-hydroxybenzoic acid in the presence of a Lewis acid such as zinc chloride.
Wissenschaftliche Forschungsanwendungen
5-(3-Carboxy-4-chlorophenyl)-3-trifluoromethylphenol, 95%, has a wide range of applications in scientific research. It is used as a reactant in organic synthesis, as a reagent in medicinal chemistry, and as a fluorescence quencher in biological studies. It is also used in the synthesis of a variety of organic compounds, such as pharmaceuticals, agrochemicals, and dyes. The compound has been used in the synthesis of a number of biologically active molecules, including an inhibitor of the HIV-1 protease enzyme and an inhibitor of the enzyme 5-lipoxygenase.
Eigenschaften
IUPAC Name |
2-chloro-5-[3-hydroxy-5-(trifluoromethyl)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF3O3/c15-12-2-1-7(5-11(12)13(20)21)8-3-9(14(16,17)18)6-10(19)4-8/h1-6,19H,(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZWJZVZWNWIBHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=CC(=C2)O)C(F)(F)F)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30686730 | |
| Record name | 4-Chloro-3'-hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Carboxy-4-chlorophenyl)-3-trifluoromethylphenol | |
CAS RN |
1261991-00-7 | |
| Record name | 4-Chloro-3'-hydroxy-5'-(trifluoromethyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30686730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-trifluoromethylphenol, 95%](/img/structure/B6384770.png)
